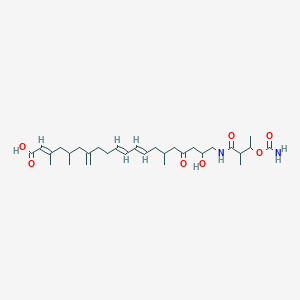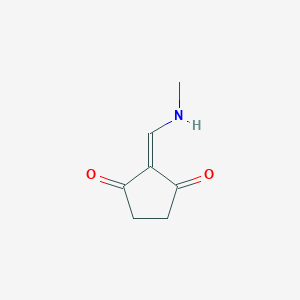
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide, also known as PIPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPAA is a derivative of acetamide, and its unique chemical structure makes it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can interfere with their normal function and provide insight into their biological role.
Biochemical and Physiological Effects:
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its versatility. It can be used in a variety of different research applications, including the study of protein-ligand interactions, enzyme inhibition, and receptor binding. However, one limitation of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is its potential toxicity. While it is generally considered safe for use in laboratory experiments, it can be toxic at high doses.
Zukünftige Richtungen
There are a number of different future directions for research involving N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide. One potential area of focus is the development of new N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide derivatives with improved binding affinity and selectivity. Additionally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new drugs for the treatment of a variety of different diseases, including cancer and neurological disorders. Finally, N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide could be used in the development of new diagnostic tools for the detection of certain diseases and conditions.
Synthesemethoden
The synthesis of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide can be achieved through a number of different methods, including the reaction of piperazine with isopropyl chloroacetate. This method typically yields a high purity product and is relatively straightforward to perform.
Wissenschaftliche Forschungsanwendungen
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide is as a ligand for the study of protein-ligand interactions. N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide has been shown to bind to a variety of different proteins, including enzymes and receptors, and its binding affinity can be easily measured using a variety of different techniques.
Eigenschaften
CAS-Nummer |
195311-15-0 |
|---|---|
Produktname |
N-(Piperazin-1-yl)-N-(propan-2-yl)acetamide |
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
N-piperazin-1-yl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(2)12(9(3)13)11-6-4-10-5-7-11/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
GCIPIPNFOMOUAK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
Kanonische SMILES |
CC(C)N(C(=O)C)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)


![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)




